molecular formula C23H20N4OS B12001603 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12001603
M. Wt: 400.5 g/mol
InChI Key: OGFHJHKRGYHBLU-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The triazole ring and thiol group may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy group and the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4OS/c1-17-10-12-20(13-11-17)22-25-26-23(29)27(22)24-15-19-8-5-9-21(14-19)28-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,26,29)/b24-15+

InChI Key

OGFHJHKRGYHBLU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.